molecular formula C23H27N7O2S B2355823 4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216764-25-8

4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2355823
CAS RN: 1216764-25-8
M. Wt: 465.58
InChI Key: OSNLGLOTSVAQKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an isobutyl group, a pyrimidine ring, a thieno ring, a triazolo ring, and a piperazine ring with a pyridinyl substituent .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the synthesis could involve the formation of the pyrimidine ring, the thieno ring, and the triazolo ring in separate steps, followed by their fusion . The isobutyl group and the piperazine ring with the pyridinyl substituent could then be attached in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine, thieno, and triazolo rings would likely contribute to the rigidity of the molecule, while the isobutyl group and the piperazine ring with the pyridinyl substituent could provide some flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point . The presence of nitrogen atoms could also make it a potential base .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including alkyl boronic esters, are valuable building blocks in organic synthesis. While functionalizing deboronation protocols exist, protodeboronation methods are less developed. Recent research reports catalytic protodeboronation of alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B.

[1,2,4]Triazolo[4,3-a]pyrazine Derivatives

The compound’s [1,2,4]triazolo[4,3-a]pyrazine scaffold has attracted attention. Researchers have designed derivatives containing 4-oxo-pyridazinone moieties and evaluated their activity against cancer cell lines and c-Met kinase . These derivatives may have potential applications in cancer therapy.

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety and hazards. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

8-(2-methylpropyl)-12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2S/c1-16(2)15-29-22(32)21-17(8-14-33-21)30-19(25-26-23(29)30)6-7-20(31)28-12-10-27(11-13-28)18-5-3-4-9-24-18/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNLGLOTSVAQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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